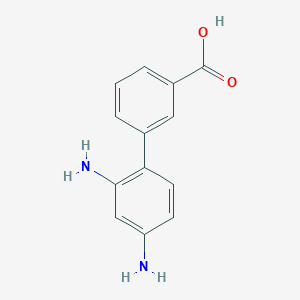![molecular formula C22H23N3O B12610500 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde CAS No. 648449-23-4](/img/structure/B12610500.png)
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core linked to a piperidine ring via a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common route includes the formation of the quinazoline core followed by the introduction of the piperidine ring. The phenylethyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydroquinazoline derivatives, and various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide Hydrochloride: A compound with a similar piperidine structure but different functional groups.
Piperidine Derivatives: Various piperidine-containing compounds with diverse biological activities.
Uniqueness
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
648449-23-4 |
|---|---|
Fórmula molecular |
C22H23N3O |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[4-(2-phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C22H23N3O/c26-15-19-8-9-21-20(14-19)22(24-16-23-21)25-12-10-18(11-13-25)7-6-17-4-2-1-3-5-17/h1-5,8-9,14-16,18H,6-7,10-13H2 |
Clave InChI |
ORXFWIDKDWWXRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


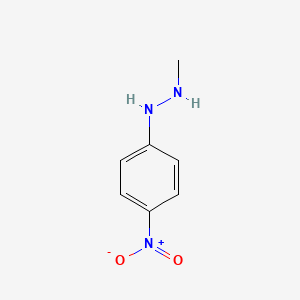
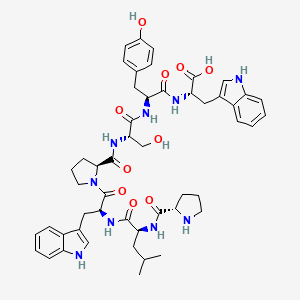
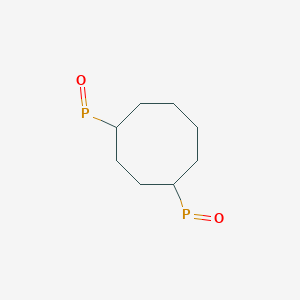
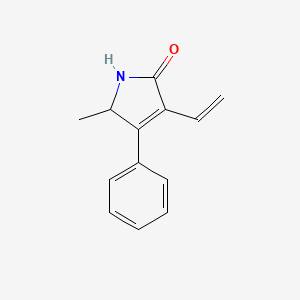
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
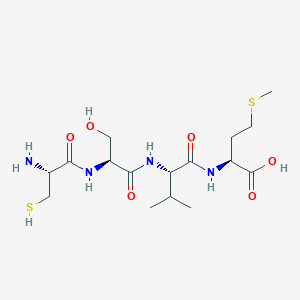
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
